

Application Note: A Robust UV-HPLC Method for Impurity Profiling of Carisoprodol

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Compound of Interest

Compound Name: **Carisoprodol**

Cat. No.: **B1668446**

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Abstract

This application note details a stability-indicating ultraviolet-high performance liquid chromatography (UV-HPLC) method for the comprehensive impurity profiling of **Carisoprodol**. The developed method is sensitive, specific, accurate, and precise, making it suitable for routine quality control and stability testing of **Carisoprodol** in bulk drug and pharmaceutical formulations. The method effectively separates **Carisoprodol** from its known impurities and degradation products generated under forced degradation conditions. All experimental protocols and validation data are presented in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain. [1][2] During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the safety and efficacy of the final drug product.[1] Therefore, a reliable analytical method is crucial for the identification and quantification of these impurities. This application note describes the development and validation of a UV-HPLC method for the impurity profiling of **Carisoprodol**.

Experimental Instrumentation and Chemicals

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Chemicals: HPLC grade acetonitrile and methanol, analytical grade potassium dihydrogen phosphate, orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide. Reference standards of **Carisoprodol** and its known impurities were procured from certified vendors.

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of **Carisoprodol** and its impurities:

Parameter	Condition
Column	Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)
Mobile Phase	A mixture of 10 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with orthophosphoric acid), methanol, and acetonitrile in a ratio of 60:20:20 (v/v/v). ^[3]
Flow Rate	1.0 mL/min
Column Temperature	30 °C ^{[4][5]}
Detection Wavelength	240 nm ^[3]
Injection Volume	20 µL
Run Time	30 minutes

Protocols

Standard and Sample Preparation

- Standard Stock Solution: Accurately weigh and dissolve about 25 mg of **Carisoprodol** reference standard in the mobile phase to obtain a concentration of 250 µg/mL.
- Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of approximately 10 µg/mL each in the mobile phase.

- Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the mobile phase to obtain a final concentration of approximately 250 µg/mL of **Carisoprodol**.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.^{[6][7]} The sample was subjected to the following stress conditions:

- Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N HCl and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
- Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N NaOH and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N HCl.
- Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
- Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 48 hours.
- Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48 hours.

After degradation, the samples were diluted with the mobile phase to the target concentration and analyzed.

Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

- System Suitability: The system suitability was evaluated by injecting six replicate injections of the standard solution. The %RSD for the peak area and retention time should be less than 2.0%.
- Specificity: The specificity of the method was determined by analyzing the chromatograms of the blank, placebo, **Carisoprodol** standard, and the stressed samples. The peaks of the impurities should be well-resolved from the **Carisoprodol** peak.

- Linearity: Linearity was established by analyzing a series of solutions containing **Carisoprodol** and its impurities at five different concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target concentration. The correlation coefficient (r^2) should be greater than 0.999.
- Accuracy: The accuracy of the method was determined by the recovery of known amounts of impurities spiked into the sample solution at three concentration levels (50%, 100%, and 150%). The recovery should be within 98.0% to 102.0%.
- Precision: The precision of the method was evaluated by analyzing six replicate samples at the target concentration on the same day (repeatability) and on different days (intermediate precision). The %RSD should be not more than 2.0%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
- Robustness: The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition ($\pm 2\%$).

Data Presentation

System Suitability

Parameter	Acceptance Criteria	Observed Value
%RSD of Peak Area	$\le 2.0\%$	0.8%
%RSD of Retention Time	$\le 2.0\%$	0.3%
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	5800

Linearity

Analyte	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
Carisoprodol	1 - 30	0.9998
Impurity A	0.1 - 1.5	0.9995
Impurity B	0.1 - 1.5	0.9996
Impurity D	0.1 - 1.5	0.9992

Accuracy (Recovery)

Impurity	Spiked Level	% Recovery (Mean \pm SD, n=3)
Impurity A	50%	99.5 \pm 0.4
100%	100.2 \pm 0.3	
150%	100.8 \pm 0.5	
Impurity B	50%	99.8 \pm 0.6
100%	100.5 \pm 0.2	
150%	101.1 \pm 0.4	

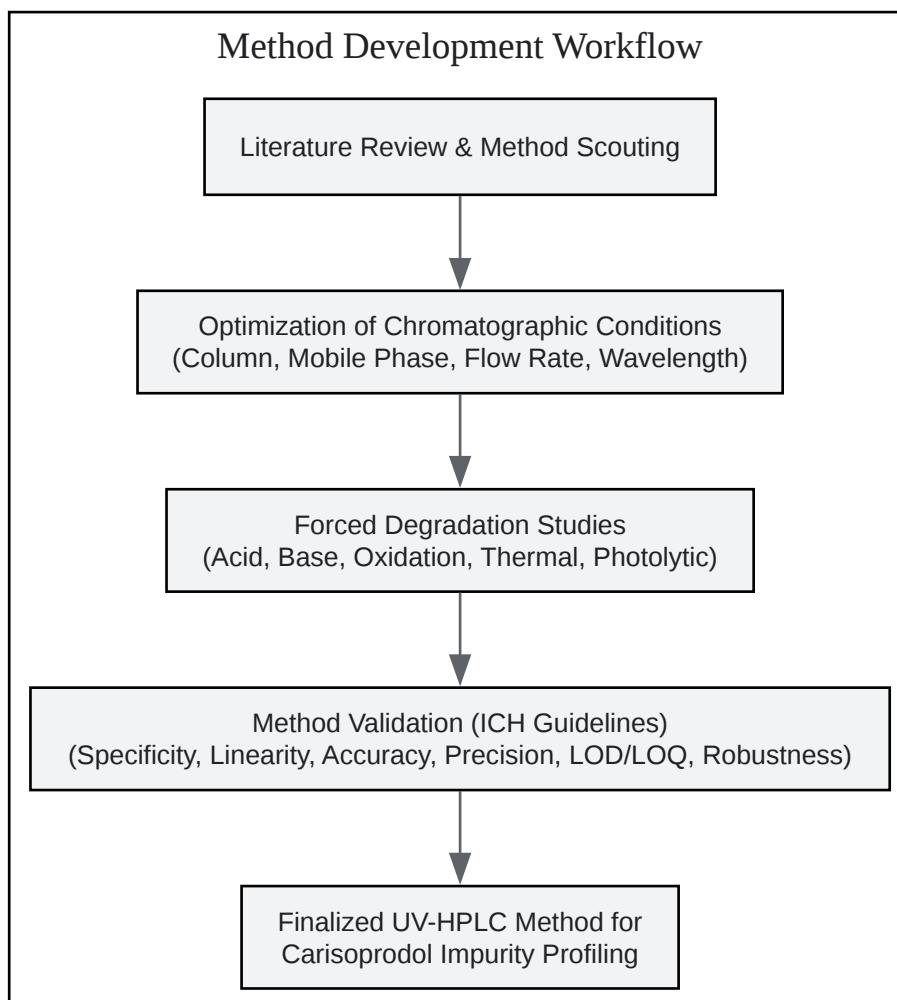
Precision

Analyte	Repeatability (%RSD, n=6)	Intermediate Precision (%RSD, n=6)
Carisoprodol	0.7%	1.1%
Impurity A	1.2%	1.5%
Impurity B	1.1%	1.6%

LOD and LOQ

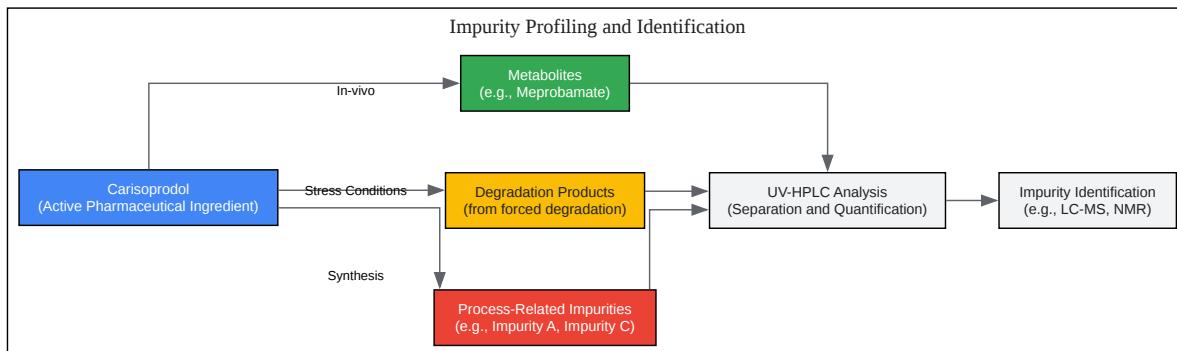
Analyte	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)
Carisoprodol	0.05	0.15
Impurity A	0.03	0.1
Impurity B	0.03	0.1

Visualizations



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Caption: Workflow for UV-HPLC Method Development.

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Caption: Logical Relationship in Impurity Profiling.

Conclusion

The developed and validated UV-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative determination of **Carisoprodol** and its impurities. The method's stability-indicating capability makes it a valuable tool for quality control and stability assessment of **Carisoprodol** in the pharmaceutical industry. The clear separation of the parent drug from its potential impurities ensures the safety and efficacy of the final product.

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